

Application Notes and Protocols for Evodiamine in Cell Culture

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Compound of Interest

Compound Name: Evoxine

Cat. No.: B1671825

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Introduction

Evodiamine is a naturally occurring quinolone alkaloid extracted from the dried unripe fruit of *Evodia rutaecarpa*.^{[1][2]} It is a compound of significant interest in oncological research due to its demonstrated anti-cancer properties.^{[1][3]} Evodiamine has been shown to inhibit the proliferation of a wide range of cancer cells, induce apoptosis (programmed cell death), and suppress tumor cell invasion and metastasis.^{[3][4][5]} One of the key mechanisms of action for Evodiamine is its ability to modulate critical cellular signaling pathways, including the FAK/AKT/mTOR pathway, which is often hyperactivated in various cancers.^[2]

These application notes provide detailed protocols for investigating the effects of Evodiamine on cancer cells in vitro, focusing on determining its cytotoxic concentration, analyzing its pro-apoptotic effects, and examining its impact on the FAK/AKT/mTOR signaling pathway.

Data Presentation

Table 1: IC50 Values of Evodiamine in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Evodiamine vary across different cancer cell lines, reflecting differential sensitivity to the compound.

Cell Line	Cancer Type	IC50 Value (μM)	Treatment Duration (hours)	Reference
HCT116	Colorectal Cancer	15	24	[6]
HT29	Colorectal Cancer	30	24	[6]
HCT116	Colorectal Cancer	15	48	[6]
HT29	Colorectal Cancer	15	48	[6]
U2OS	Osteosarcoma	6	Not Specified	[7]
A549	Lung Cancer	1.3	72	[8]
B16-F10	Melanoma	2.4	Not Specified	[3]
Lewis Lung Carcinoma (LLC)	Lung Cancer	4.8	Not Specified	[3]
MDA-MB-231	Breast Cancer	7.86 (ENPs)	24	[1]
MCF-7	Breast Cancer	15.36 (ENPs)	24	[1]
MDA-MB-231	Breast Cancer	3.44 (ENPs)	48	[1]
MCF-7	Breast Cancer	11.48 (ENPs)	48	[1]

ENPs: Evodiamine-loaded Bovine Serum Albumin Nanoparticles

Experimental Protocols

Cell Viability Assay to Determine IC50 of Evodiamine

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of Evodiamine and determine its IC50 value. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Evodiamine stock solution (dissolved in DMSO)
- 96-well tissue culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed 5×10^3 to 1×10^4 cells per well in 100 μ L of complete medium in a 96-well plate.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.
- Evodiamine Treatment:
 - Prepare serial dilutions of Evodiamine from the stock solution in complete medium to achieve final concentrations ranging from approximately 0.1 μ M to 100 μ M.
 - Include a vehicle control (medium with the same concentration of DMSO used for the highest Evodiamine concentration) and a blank control (medium only).
 - Carefully remove the medium from the wells and add 100 μ L of the prepared Evodiamine dilutions or control medium.

- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - After incubation, add 10 μ L of MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15 minutes to ensure complete solubilization.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the log of Evodiamine concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by Evodiamine using Annexin V-FITC and PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

- Cancer cell line of interest
- 6-well tissue culture plates

- Evodiamine
- Annexin V-FITC/PI Apoptosis Detection Kit
- 1X Binding Buffer
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with Evodiamine at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include an untreated or vehicle-treated control.
- Cell Harvesting and Staining:
 - Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
 - Wash the cells twice with cold PBS.
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour of staining.

- FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.
- The cell population can be distinguished into four quadrants:
 - Q1 (Annexin V- / PI+): Necrotic cells
 - Q2 (Annexin V+ / PI+): Late apoptotic cells
 - Q3 (Annexin V- / PI-): Live cells
 - Q4 (Annexin V+ / PI-): Early apoptotic cells
- Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Western Blot Analysis of FAK/AKT/mTOR Signaling Pathway

This protocol details the procedure for analyzing the protein expression and phosphorylation status of key components of the FAK/AKT/mTOR pathway in response to Evodiamine treatment.

Materials:

- Cancer cell line of interest
- 6-well or 10 cm tissue culture dishes
- Evodiamine
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer

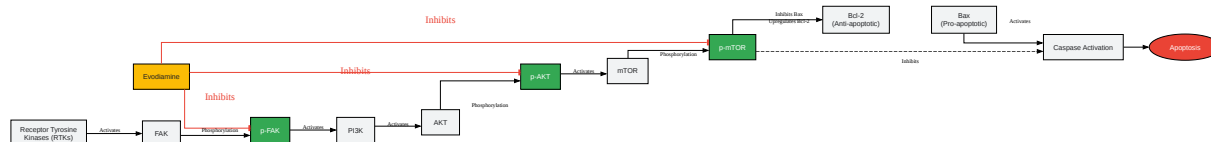
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Extraction:
 - Treat cells with Evodiamine as described previously.
 - Wash cells with cold PBS and lyse them in RIPA buffer.
 - Collect the cell lysates and centrifuge to pellet cell debris.
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.

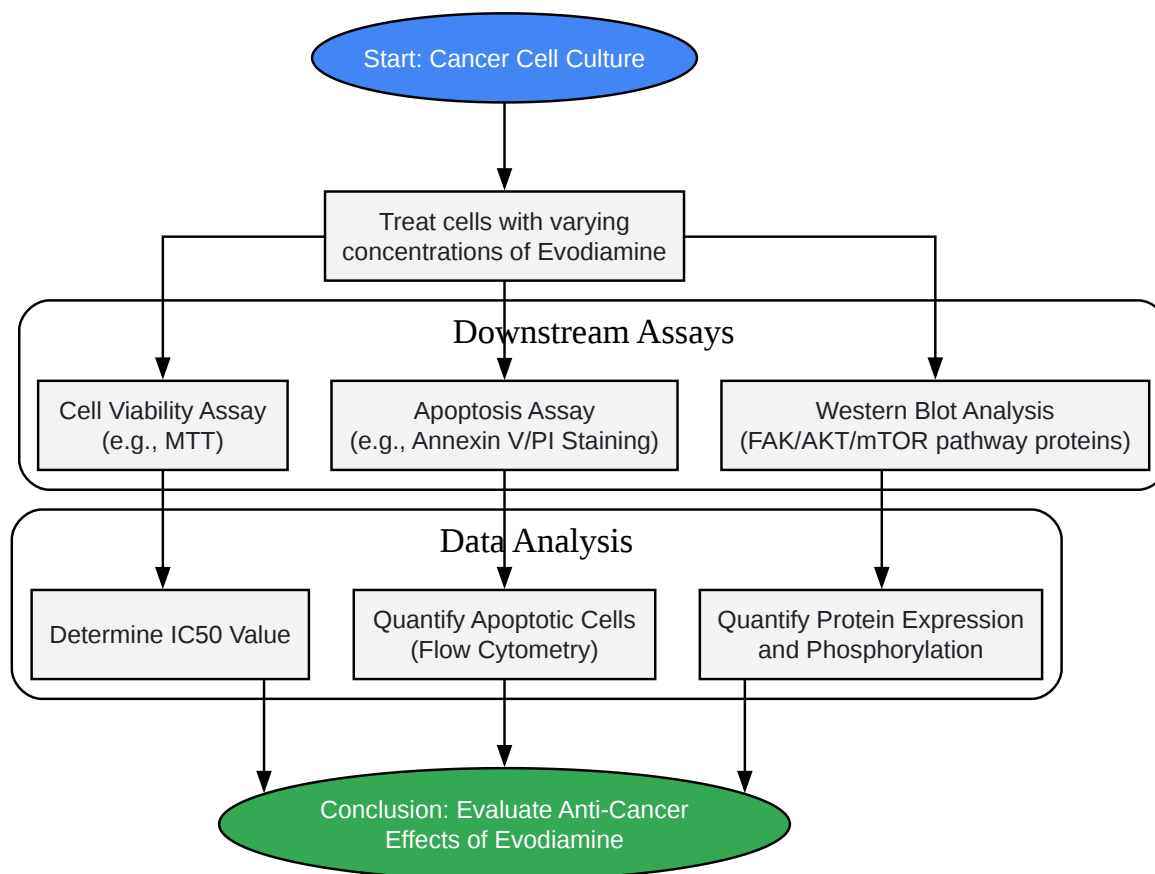
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply the ECL substrate to the membrane.
 - Visualize the protein bands using an imaging system.
 - Quantify the band intensities and normalize them to a loading control (e.g., β -actin) to determine the relative changes in protein expression and phosphorylation. Evodiamine treatment is expected to decrease the phosphorylation of FAK, AKT, and mTOR.[2]

Visualizations



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Caption: Evodiamine's effect on the FAK/AKT/mTOR signaling pathway.



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